Tetrachloro-m-xylene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

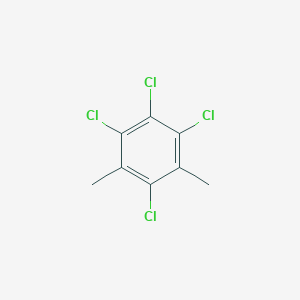

1,2,3,5-tetrachloro-4,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBJKOTTSFEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075433 | |

| Record name | Tetrachloro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,4,5,6-Tetrachloro-m-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

877-09-8 | |

| Record name | Tetrachloro-m-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloro-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloro-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrachloro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-tetrachloro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLORO-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8XMK3B4S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Tetrachloro-m-xylene: Structure, Properties, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tetrachloro-m-xylene, a halogenated aromatic compound with significant applications in analytical chemistry. This document details its chemical structure, physicochemical properties, and outlines the methodologies for its synthesis and analysis, designed for a scientific audience.

Chemical Identity and Structure

This compound, systematically named 1,2,3,5-tetrachloro-4,6-dimethylbenzene, is a derivative of m-xylene (B151644) where the four aromatic hydrogen atoms have been substituted with chlorine atoms.[1] Its chemical formula is C₈H₆Cl₄.[1][2]

Chemical Structure Diagram

The molecular structure of this compound is depicted below, illustrating the arrangement of atoms in the benzene (B151609) ring with two methyl groups and four chlorine atoms.

Caption: Chemical structure of 1,2,3,5-tetrachloro-4,6-dimethylbenzene.

Chemical Identifiers

For precise identification and reference in scientific literature and databases, the following identifiers are used for this compound.

| Identifier Type | Value |

| IUPAC Name | 1,2,3,5-tetrachloro-4,6-dimethylbenzene[2] |

| CAS Number | 877-09-8[1][2][3] |

| Molecular Formula | C₈H₆Cl₄[1][2][3] |

| Canonical SMILES | CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl[2][3] |

| InChI Key | NTUBJKOTTSFEEV-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application, handling, and environmental fate. A summary of these properties is presented below.

| Property | Value |

| Molecular Weight | 243.9 g/mol [2][3] |

| Appearance | Colorless or white solid[1] |

| Melting Point | 222-223 °C[1][3][5] |

| Boiling Point | ~297 °C (estimate)[4] |

| Density | 1.436 g/cm³[4] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | ~4.5 - 5.24[4][6] |

| Water Solubility | Low[4] |

Experimental Protocols

This section details the common experimental procedures for the synthesis and analysis of this compound.

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic aromatic substitution of m-xylene.[4]

Principle: This reaction involves the progressive chlorination of the m-xylene aromatic ring. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing, which influences the position of the incoming chlorine atoms.[4] A Lewis acid catalyst, typically ferric chloride (FeCl₃), is used to polarize the Cl-Cl bond, generating a highly electrophilic chloronium ion (Cl⁺) that attacks the electron-rich benzene ring.[4] The reaction proceeds stepwise, leading to a mixture of chlorinated products, from which the tetrachlorinated derivative is isolated.[4]

Generalized Laboratory Procedure:

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (to neutralize excess chlorine and HCl byproduct), place m-xylene.

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) to the m-xylene.

-

Chlorination: While stirring the mixture, bubble chlorine gas (Cl₂) through the liquid at a controlled rate. The reaction is exothermic, and the temperature may need to be managed with a cooling bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using gas chromatography (GC) to observe the disappearance of m-xylene and the formation of mono-, di-, tri-, and tetrachlorinated products.

-

Work-up: Once the desired level of chlorination is achieved, stop the chlorine flow. The reaction mixture is then typically washed with water to remove the catalyst and any dissolved HCl. An additional wash with a dilute base (e.g., sodium bicarbonate solution) may be used to neutralize any remaining acid.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product, this compound, is then isolated and purified, typically by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane), taking advantage of its solid nature at room temperature.[1]

A logical workflow for this synthesis is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Analysis of this compound

This compound (TCMX) is frequently used as a surrogate or internal standard in the analysis of organochlorine pesticides and other halogenated compounds by gas chromatography.[1] The following outlines a general procedure for its analysis, often as part of a broader analytical method for environmental samples.

Principle: Gas chromatography is ideally suited for the analysis of volatile and semi-volatile compounds like TCMX. The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A detector, commonly an Electron Capture Detector (ECD) for halogenated compounds or a Mass Spectrometer (MS) for definitive identification, is used for detection and quantification.

Generalized Analytical Procedure (GC-MS/ECD):

-

Sample Preparation/Extraction: For solid samples (e.g., soil, sediment), analytes are extracted using a suitable solvent like dichloromethane (B109758) or a hexane/acetone mixture. Techniques such as Soxhlet extraction, microwave-assisted extraction, or accelerated solvent extraction can be employed.[1] The extract is then concentrated.

-

Cleanup: The raw extract often contains interfering compounds from the sample matrix. Cleanup steps are necessary to remove these interferences. This may involve techniques like Gel Permeation Chromatography (GPC) to remove large molecules or adsorption chromatography using materials like Florisil or silica (B1680970) gel.

-

Internal Standard Spiking: A known amount of an internal standard (if TCMX is the analyte) or the TCMX surrogate standard (if analyzing other compounds) is added to the sample extract before injection into the GC.

-

GC Analysis:

-

Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: A capillary column (e.g., a non-polar or semi-polar column like a DB-5ms or HP-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to elute compounds in order of their boiling points and polarity.

-

Detection:

-

ECD: Highly sensitive to electrophilic compounds like chlorinated hydrocarbons.

-

MS: Provides mass spectral data, allowing for positive identification based on the fragmentation pattern of the molecule. It is often operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification.

A diagram illustrating the analytical workflow is provided below.

Caption: General workflow for the analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. DE952344C - Process for the monochlorination of m-xylene - Google Patents [patents.google.com]

Tetrachloro-m-xylene (CAS 877-09-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloro-m-xylene, with the CAS number 877-09-8, is a chlorinated aromatic hydrocarbon. Its chemical structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two methyl groups at positions 1 and 3 (meta). This technical guide provides a comprehensive overview of the known properties, synthesis, and primary applications of this compound, with a focus on data relevant to research and development.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline substance.[1] It is characterized by its high molecular weight and the presence of multiple chlorine atoms, which significantly influence its physical and chemical behavior. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₄ | [2][3][4] |

| Molecular Weight | 243.95 g/mol | [2][3][4] |

| Melting Point | >222 °C (decomposes)[1], 223 °C[5] | [1][5][6] |

| Boiling Point | 272.29 °C (estimate) | [5][7] |

| Density | 1.7030 g/cm³ (estimate) | [5][7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[5][8] | [5][8] |

| Appearance | White to Off-White Solid[1][5] | [1][5] |

Synthesis

The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of m-xylene (B151644). This process involves the direct chlorination of m-xylene in the presence of a Lewis acid catalyst, typically ferric chloride (FeCl₃). The reaction proceeds by the stepwise substitution of hydrogen atoms on the aromatic ring with chlorine atoms.

A general workflow for the synthesis is outlined below:

Biological Activity and Signaling Pathways

Toxicological Profile

Toxicological data specific to this compound is limited. However, information on xylenes (B1142099) and other chlorinated compounds provides some insight. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10][11] The target organs for toxicity are considered to be the respiratory system, kidneys, and eyes.[10][12]

| Hazard Statement | Classification | Source(s) |

| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 | [10][11] |

| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [10][11] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | [11] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 | [10][11] |

Experimental Protocols

Synthesis of this compound (General Protocol)

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described as follows. Caution: This reaction should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas).

-

Charging the Reactor: The flask is charged with m-xylene and a catalytic amount of anhydrous ferric chloride.

-

Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is typically exothermic, and the temperature may need to be controlled with a cooling bath.

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to follow the disappearance of m-xylene and the formation of chlorinated intermediates and the final product.

-

Work-up: Upon completion, the reaction mixture is cooled. Excess chlorine is purged with an inert gas (e.g., nitrogen). The mixture is then washed with water and a dilute solution of sodium bicarbonate to remove the catalyst and any acidic byproducts.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent (if any) is removed by rotary evaporation. The crude solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Analytical Application: Use as a Surrogate Standard in GC Analysis

This compound is frequently used as a surrogate standard in environmental analysis, particularly for the determination of organochlorine pesticides by gas chromatography (GC), such as in EPA Method 8081. A surrogate is a compound that is similar to the analytes of interest in chemical composition and behavior but is not expected to be present in the sample. It is added to the sample in a known amount before extraction and analysis to monitor the efficiency of the analytical process.

Experimental Steps:

-

Sample Spiking: A known quantity of a standard solution of this compound is added to the environmental sample prior to any sample preparation steps.

-

Extraction: The sample is subjected to an extraction procedure to isolate the analytes of interest and the surrogate standard from the sample matrix.

-

Concentration and Cleanup: The resulting extract may be concentrated and cleaned up to remove interfering substances.

-

GC Analysis: A portion of the concentrated extract is injected into a gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection: The separated compounds are detected by a suitable detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

-

Quantification and Recovery: The amount of this compound recovered is determined by comparing its peak area to a calibration curve. The percentage recovery is calculated, which provides a measure of the efficiency of the sample preparation and analysis process for the target analytes.

Conclusion

This compound (CAS 877-09-8) is a well-characterized compound with established physicochemical properties. Its primary utility lies in the field of analytical chemistry, where it serves as a valuable surrogate standard for the analysis of chlorinated pesticides. While methods for its synthesis are established, there is a significant gap in the scientific literature regarding its biological activity, mechanism of action, and potential for therapeutic development. Future research could explore these areas to uncover novel applications for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. Buy this compound | 877-09-8 [smolecule.com]

- 4. ez.restek.com [ez.restek.com]

- 5. US7060862B2 - Method for the preparation of α,α,αâ²,αâ²-tetrachloro-p-xylene with high purity - Google Patents [patents.google.com]

- 6. 2,4,5,6-TETRACHLORO-M-XYLENE | 877-09-8 [chemicalbook.com]

- 7. CN100335451C - Method for preparing tetrachloro ortho xylene - Google Patents [patents.google.com]

- 8. Table 7-2, Analytical Methods for Determining Tetrachloroethylene in Environmental Samples - Toxicological Profile for Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3,5-Tetrachloro-4,6-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the chlorinated aromatic hydrocarbon, 1,2,3,5-tetrachloro-4,6-dimethylbenzene (also known as 2,4,5,6-tetrachloro-m-xylene). Due to the limited availability of specific experimental data for this particular isomer, this guide also includes calculated values and comparative data from the closely related isomer, 2,3,5,6-tetrachloro-p-xylene, to provide a broader understanding. The document covers structural information, physicochemical properties, spectral data, and general experimental protocols for synthesis and analysis. Additionally, it touches upon the potential toxicological relevance by discussing the general mechanisms of action for polychlorinated aromatic hydrocarbons.

Introduction

1,2,3,5-Tetrachloro-4,6-dimethylbenzene is a member of the chlorinated xylene family, which are compounds of interest in environmental science and toxicology. Understanding the physicochemical properties of these compounds is crucial for predicting their environmental fate, transport, and potential biological interactions. This guide is intended to serve as a valuable resource for researchers in chemistry, environmental science, and drug development who may be working with or studying this class of compounds.

Chemical and Physical Properties

The fundamental identifying and physicochemical properties of 1,2,3,5-tetrachloro-4,6-dimethylbenzene are summarized below. For comparative purposes, available data for the isomer 2,3,5,6-tetrachloro-p-xylene are also included.

Identification

| Property | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene |

| IUPAC Name | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene[1] |

| Synonyms | 2,4,5,6-Tetrachloro-m-xylene, Tetrachloro-m-xylene[1][2] |

| CAS Number | 877-09-8[1][2] |

| Molecular Formula | C₈H₆Cl₄[1][2] |

| Molecular Weight | 243.95 g/mol [2][3] |

| InChI | InChI=1S/C8H6Cl4/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3[1] |

| InChIKey | NTUBJKOTTSFEEV-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl[1] |

Physicochemical Data

Quantitative data for key physical and chemical properties are presented in the table below. It is important to note that some of the data for 1,2,3,5-tetrachloro-4,6-dimethylbenzene are calculated estimates, and experimental values should be determined for precise applications.

| Property | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene (Value) | Data Type | 2,3,5,6-Tetrachloro-p-xylene (Value) | Data Type |

| Melting Point | 223 °C (496 K)[4] | Experimental | 172.35 °C | Experimental |

| Boiling Point | 272.29 °C | Calculated | 272.29 °C | Calculated |

| Solubility in Water (log₁₀WS) | -5.16 mol/L | Calculated | Not Available | - |

| Octanol/Water Partition Coefficient (logP) | 4.917 | Calculated | Not Available | - |

| Vapor Pressure | Not Available | - | 0.00258 mmHg at 25°C | Experimental |

| Density | Not Available | - | 1.6545 g/cm³ | Calculated |

Spectral Data

Spectral data is essential for the identification and characterization of chemical compounds. The available spectral information for 1,2,3,5-tetrachloro-4,6-dimethylbenzene is limited.

-

Mass Spectrometry (MS): An electron ionization mass spectrum is available through the NIST WebBook.[2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: A ¹³C NMR spectrum is listed as available from Sigma-Aldrich, however, the spectral data is not publicly detailed.

-

-

Infrared (IR) Spectroscopy: No specific experimental IR spectrum for 1,2,3,5-tetrachloro-4,6-dimethylbenzene was found. General characteristic absorbances for substituted benzenes would be expected.

Experimental Protocols

Synthesis

A common method for the synthesis of chlorinated xylenes (B1142099) is the direct chlorination of the corresponding xylene isomer in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).

General Procedure:

-

Reaction Setup: In a fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a trap containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas produced.

-

Charging the Reactor: The flask is charged with m-xylene and a catalytic amount of anhydrous ferric chloride.

-

Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is typically exothermic, and the temperature may need to be controlled with a cooling bath. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorine and HCl are removed by purging with an inert gas (e.g., nitrogen). The mixture is then washed sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Recrystallization is a standard technique for the purification of solid organic compounds like tetrachlorinated xylenes.

General Procedure:

-

Solvent Selection: A suitable solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for nonpolar compounds include ethanol, methanol, or hexane.

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to achieve complete dissolution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.

-

Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analysis

Gas chromatography (GC) coupled with a suitable detector is a common method for the analysis of chlorinated hydrocarbons.

General GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, with an injection temperature of around 250 °C.

-

Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 280 °C.

-

Detector: A mass spectrometer (MS) for identification or an electron capture detector (ECD) for high sensitivity to halogenated compounds.

Reactivity and Stability

Specific reactivity data for 1,2,3,5-tetrachloro-4,6-dimethylbenzene is scarce. However, the reactivity can be inferred from the general behavior of polychlorinated aromatic hydrocarbons.

-

Electrophilic Aromatic Substitution: The benzene (B151609) ring is highly deactivated due to the presence of four electron-withdrawing chlorine atoms, making further electrophilic substitution reactions difficult.

-

Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophiles, substitution may occur under harsh conditions (high temperature and pressure).

-

Stability: The compound is expected to be thermally stable. Photochemical degradation in the presence of UV light is a potential degradation pathway in the environment.

Biological Activity and Toxicology

There is a lack of specific toxicological data for 1,2,3,5-tetrachloro-4,6-dimethylbenzene. The toxicity of chlorinated benzenes generally increases with the degree of chlorination. Many polychlorinated aromatic hydrocarbons are known to be persistent organic pollutants and can bioaccumulate.

A common mechanism of toxicity for many halogenated aromatic hydrocarbons involves their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

This activation can lead to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. While this is a detoxification pathway, it can also lead to the formation of reactive metabolites that can cause cellular damage.

Conclusion

1,2,3,5-Tetrachloro-4,6-dimethylbenzene is a chemical for which a limited amount of specific experimental data is publicly available. This guide has compiled the known information and provided context by including calculated data and information on related compounds. For definitive applications, it is highly recommended that key properties such as boiling point, solubility, and spectral characteristics be determined experimentally. The general protocols provided herein offer a starting point for such experimental work. Further research into the biological activity and toxicological profile of this specific isomer is warranted to fully assess its potential environmental and health impacts.

References

An In-depth Technical Guide to the Synthesis of Tetrachloro-m-xylene from m-xylene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of tetrachloro-m-xylene, a halogenated aromatic compound with applications in analytical chemistry and materials science. The primary focus is on the prevalent method of electrophilic aromatic substitution, offering a detailed examination of the reaction mechanism, a representative experimental protocol, and a summary of the physical and chemical properties of the key compounds involved.

Introduction

This compound, systematically named 1,2,3,5-tetrachloro-4,6-dimethylbenzene, is a derivative of m-xylene (B151644) where the four aromatic hydrogen atoms have been substituted by chlorine atoms.[1] Its chlorinated structure makes it a compound of interest for various research applications, including its use as an internal standard in the analysis of organochloride pesticides.[1] The synthesis of this compound is primarily achieved through the exhaustive chlorination of m-xylene, a process that involves a stepwise electrophilic aromatic substitution reaction.[2]

Reaction Mechanism and Synthesis Pathway

The most common and cost-effective method for the synthesis of this compound is the direct chlorination of m-xylene in the presence of a Lewis acid catalyst, typically ferric chloride (FeCl₃).[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism.

The key steps of the reaction are as follows:

-

Formation of the Electrophile: The Lewis acid catalyst (FeCl₃) polarizes the chlorine molecule (Cl₂), generating a highly electrophilic chloronium ion (Cl⁺) species.[2]

-

Electrophilic Attack: The electron-rich aromatic ring of m-xylene attacks the chloronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing, meaning they increase the rate of reaction and direct the incoming electrophile to the positions ortho and para to them.[2]

-

Deprotonation: A weak base, such as the FeCl₄⁻ complex formed in the first step, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the chlorinated product.

-

Progressive Chlorination: The reaction proceeds stepwise, with the initial monochlorination producing a mixture of 4-chloro-m-xylene and 2-chloro-m-xylene.[2] Subsequent chlorination steps become progressively more difficult due to the deactivating, electron-withdrawing effect of the chlorine atoms already present on the ring. However, under forcing conditions, the reaction can be driven to completion to yield the desired this compound.[2]

An alternative, though less common, approach involves photochemical or radical-initiated chlorination. This method typically requires heating the xylene in a photoreactor while introducing chlorine gas, sometimes in the presence of a radical initiator.[2]

Reaction Pathway: Electrophilic Aromatic Chlorination of m-Xylene

Caption: Stepwise electrophilic aromatic substitution for the synthesis of this compound.

Data Presentation: Physical and Chemical Properties

A summary of the key physical and chemical properties of the reactant and the final product is provided in the table below for easy reference and comparison.

| Property | m-Xylene | This compound |

| IUPAC Name | 1,3-dimethylbenzene | 1,2,3,5-tetrachloro-4,6-dimethylbenzene[1] |

| CAS Number | 108-38-3 | 877-09-8[1] |

| Molecular Formula | C₈H₁₀ | C₈H₆Cl₄[1] |

| Molecular Weight | 106.16 g/mol | 243.95 g/mol [3] |

| Appearance | Colorless liquid | Colorless or white solid[1] |

| Melting Point | -47.9 °C | 223 °C[1] |

| Boiling Point | 139.1 °C | Not readily available |

| Density | 0.864 g/mL | Not readily available |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via ferric chloride-catalyzed chlorination. This procedure is based on established methods for the exhaustive chlorination of xylenes (B1142099) and should be performed by qualified personnel in a well-ventilated fume hood.[4]

Materials:

-

m-Xylene (C₈H₁₀)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Chlorine Gas (Cl₂)

-

Perchloroethylene (C₂Cl₄) (or another suitable inert solvent)

-

Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., sodium hydroxide (B78521) solution)

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser, charge m-xylene and perchloroethylene. A typical ratio would be approximately 2.5 parts of perchloroethylene to 1 part of m-xylene by weight.[4]

-

Catalyst Addition: To the stirred solution, add anhydrous ferric chloride. The catalyst loading is typically around 1% by weight relative to the m-xylene.[4]

-

Chlorination: While vigorously stirring the mixture, introduce a steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic, and the temperature should be maintained in the range of 60-120 °C.[4] The progress of the reaction can be monitored by observing the cessation of HCl gas evolution. For exhaustive chlorination, a molar excess of chlorine is required (at least 4 moles of Cl₂ per mole of m-xylene).

-

Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent like perchloroethylene is used, it may be necessary to heat the mixture to dissolve the product for catalyst removal.[4] The solid catalyst can be removed by filtration.

-

Quenching and Extraction: The reaction mixture is then carefully quenched with water and transferred to a separatory funnel. The organic layer is washed sequentially with water and a saturated aqueous sodium bicarbonate solution to remove any remaining acid.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the laboratory synthesis of this compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and should only be conducted in a laboratory setting with appropriate safety precautions.

-

Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including respiratory protection, should be used.

-

m-Xylene and Solvents: m-Xylene and perchloroethylene are flammable and harmful. Avoid inhalation and contact with skin and eyes.

-

Ferric Chloride: Ferric chloride is corrosive and can cause burns. Handle with care.

-

Hydrogen Chloride Gas: The reaction produces hydrogen chloride gas as a byproduct, which is corrosive and toxic. The reaction apparatus should be equipped with a gas outlet connected to a scrubbing system to neutralize the HCl gas.

Conclusion

The synthesis of this compound from m-xylene is a well-established process primarily achieved through ferric chloride-catalyzed electrophilic aromatic chlorination. This method, while effective, requires careful control of reaction conditions to achieve exhaustive chlorination and ensure a high yield of the desired product. The detailed protocol and safety information provided in this guide are intended to support researchers in the safe and efficient synthesis of this valuable compound for its various applications in scientific research.

References

An In-depth Technical Guide to the Ferric Chloride Catalyzed Chlorination of m-Xylene

This technical guide provides a comprehensive overview of the ferric chloride (FeCl₃) catalyzed chlorination of m-xylene (B151644), a classic example of electrophilic aromatic substitution. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the reaction's mechanism, experimental procedures, and product outcomes.

Introduction

The chlorination of aromatic compounds is a fundamental process in organic synthesis, providing key intermediates for a wide range of applications, including pharmaceuticals, agrochemicals, and polymers. The reaction of m-xylene with chlorine in the presence of a Lewis acid catalyst, such as ferric chloride, results in the substitution of a hydrogen atom on the aromatic ring with a chlorine atom. Ferric chloride plays a crucial role as a catalyst by polarizing the chlorine molecule, thereby generating a potent electrophile that can attack the electron-rich aromatic ring of m-xylene.[1][2][3] The substitution pattern is governed by the directing effects of the two methyl groups on the m-xylene ring.

Reaction Mechanism

The ferric chloride catalyzed chlorination of m-xylene proceeds via a well-established electrophilic aromatic substitution mechanism. This multi-step process can be broken down into three primary stages: generation of the electrophile, attack on the aromatic ring to form a carbocation intermediate, and restoration of aromaticity.

Step 1: Generation of the Electrophile Ferric chloride, a potent Lewis acid, interacts with molecular chlorine to form a complex. This interaction polarizes the Cl-Cl bond, weakening it and generating a highly electrophilic chlorine species, often represented as a chloronium ion (Cl⁺) for mechanistic clarity. This activated complex is the key electrophile that initiates the substitution.[2][4]

Step 2: Formation of the Sigma Complex (Arenium Ion) The π-electron system of the m-xylene ring acts as a nucleophile, attacking the electrophilic chlorine atom of the Cl₂-FeCl₃ complex. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation and Catalyst Regeneration In the final step, a weak base, typically the [FeCl₄]⁻ anion formed in the first step, abstracts a proton from the carbon atom bearing the new chlorine substituent.[4] This deprotonation restores the aromatic π-system, yielding the chlorinated m-xylene product and regenerating the ferric chloride catalyst. Hydrogen chloride (HCl) is formed as a byproduct.[2][3]

Caption: The three-step mechanism of FeCl₃ catalyzed aromatic chlorination.

Directing Effects and Product Distribution

The two methyl groups on the m-xylene ring are activating and ortho, para-directing substituents. This means they increase the rate of electrophilic substitution compared to benzene (B151609) and direct the incoming electrophile to the positions ortho and para to themselves.

In m-xylene (1,3-dimethylbenzene), the available positions for substitution are C2, C4, C5, and C6.

-

Position 2: Ortho to both methyl groups. This position is sterically hindered.

-

Position 4: Ortho to one methyl group and para to the other. This position is electronically activated by both groups.

-

Position 5: Para to one methyl group.

-

Position 6: Ortho to one methyl group and para to the other (equivalent to C4).

Due to the combined activating and directing influence of the two methyl groups, substitution occurs preferentially at the positions most activated and accessible.

-

Major Product: Chlorination predominantly occurs at the C4 (and equivalent C6) position, yielding 4-chloro-1,3-dimethylbenzene (4-chloro-m-xylene) . This position benefits from the strong para-directing effect of one methyl group and the ortho-directing effect of the other.

-

Minor Product: Substitution can also occur at the C2 position to form 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene) . However, this isomer is formed in smaller amounts due to significant steric hindrance from the two adjacent methyl groups.

-

Negligible Product: Substitution at the C5 position is minimal as it is situated between the two methyl groups and is less electronically favored than the C4/C6 positions.

Caption: Isomer formation from the chlorination of m-xylene.

Quantitative Data

The ratio of monochlorinated isomers is influenced by reaction conditions such as temperature and the specific catalyst system employed. While ferric chloride is a common catalyst, other Lewis acids or co-catalysts can alter the product distribution.

Table 1: Typical Product Distribution in Monochlorination of m-Xylene

| Product Isomer | Typical Yield (%) | Notes |

|---|---|---|

| 4-Chloro-m-xylene | ~75% | The thermodynamically and kinetically favored product. |

| 2-Chloro-m-xylene | ~25% | Formation is limited by steric hindrance. |

| Dichloro-m-xylenes | Variable | Amount increases with higher chlorine-to-xylene ratios and longer reaction times. |

Note: These values are approximate and can vary. For instance, a German patent describes a process using iron chloride at -5 to -10°C, resulting in a mixture of approximately 75% 4-chloro- and 25% 2-chloro-m-xylene.[5] Another study focusing on the reaction of ferric chloride directly with xylenes (B1142099) reported a 23% yield of 4-chloro-m-xylene from m-xylene.

Table 2: Influence of Catalyst on Isomer Ratios in Xylene Chlorination

| Catalyst System | Substrate | Product Ratio (Isomer 1 : Isomer 2) | Reference |

|---|---|---|---|

| FeCl₃ (sole catalyst) | o-Xylene | 1.38 : 1 (4-chloro- : 3-chloro-) | [6] |

| FeCl₃ with thianthrene (B1682798) co-catalyst | o-Xylene | 3.81 : 1 (4-chloro- : 3-chloro-) | [6] |

| Iron-free Antimony Trisulfide | m-Xylene | ~9 : 1 (4-chloro- : 2-chloro-) |[5] |

This table illustrates that while FeCl₃ is effective, the selectivity of xylene chlorination can be significantly enhanced by using alternative or co-catalyst systems.

Detailed Experimental Protocol

The following is a generalized protocol for the laboratory-scale chlorination of m-xylene using ferric chloride.

Materials and Reagents:

-

m-Xylene (reagent grade, anhydrous)

-

Anhydrous ferric chloride (powdered)

-

Chlorine gas or a suitable chlorine source

-

Nitrogen gas (for inert atmosphere)

-

5% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Apparatus: Round-bottom flask, magnetic stirrer, gas inlet tube, thermometer, reflux condenser, gas outlet connected to a trap (e.g., sodium hydroxide (B78521) solution) to neutralize excess chlorine and HCl gas.

Caption: A typical workflow for the synthesis and purification of chloro-m-xylene.

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with m-xylene and a catalytic amount of anhydrous ferric chloride (e.g., 0.01-0.05 molar equivalents). The flask is fitted with a condenser, a gas inlet tube extending below the liquid surface, and a gas outlet leading to a scrubber.

-

Inert Atmosphere: The system is flushed with nitrogen to remove air and moisture.

-

Temperature Control: The reaction flask is cooled in an ice-water or other suitable bath to the desired temperature (e.g., 0-10°C) to control the reaction rate and minimize side reactions.

-

Chlorine Introduction: Chlorine gas is bubbled through the stirred solution at a rate that allows for its efficient absorption and reaction, while keeping the temperature within the desired range. The reaction is exothermic.

-

Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material to products.

-

Quenching: Once the desired conversion is achieved, the chlorine flow is stopped, and the system is purged with nitrogen to remove excess chlorine and HCl.

-

Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with water, a 5% sodium bisulfite solution (to destroy any remaining chlorine), a saturated sodium bicarbonate solution (to neutralize residual HCl), and finally with brine.

-

Drying and Purification: The organic layer is separated, dried over an anhydrous drying agent like magnesium sulfate, filtered, and the product is purified by fractional distillation under reduced pressure to separate the isomers and remove unreacted xylene and polychlorinated byproducts.

Conclusion

The ferric chloride catalyzed chlorination of m-xylene is a robust and well-understood method for producing monochlorinated derivatives. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, where the Lewis acid catalyst is essential for activating the chlorine molecule. The inherent directing effects of the methyl groups on the m-xylene ring predictably favor the formation of 4-chloro-m-xylene as the major product. Careful control of reaction conditions and an appropriate workup procedure are critical for achieving high yields and purity of the desired chlorinated products. This process remains a cornerstone of industrial and laboratory synthesis for accessing valuable chlorinated aromatic building blocks.

References

- 1. Does m-xylene or p-xylene react more rapidly with Cl2 + FeCl3? Ex... | Study Prep in Pearson+ [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. DE952344C - Process for the monochlorination of m-xylene - Google Patents [patents.google.com]

- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

Molecular weight and formula of Tetrachloro-m-xylene

An In-depth Technical Guide to Tetrachloro-m-xylene

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, synthesis protocols, analytical methods, and safety information.

Core Properties and Data

This compound (TCMX) is an organochlorine compound derived from m-xylene (B151644) where the four aromatic hydrogen atoms are replaced by chlorine.[1] Its chemical stability makes it useful in various analytical applications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene | [2] |

| Molecular Formula | C₈H₆Cl₄ | [2][3] |

| Molecular Weight | ~243.9 g/mol | [2][4] |

| CAS Number | 877-09-8 | [3][4] |

| Appearance | Colorless or white solid | [1] |

| Melting Point | 222-223 °C | [1][4] |

| SMILES String | CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl | [2] |

| InChI Key | NTUBJKOTTSFEEV-UHFFFAOYSA-N | [2][3] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of m-xylene.[5] This process involves the direct chlorination of the aromatic ring, typically facilitated by a catalyst.

Catalytic Chlorination of m-Xylene

This protocol details the most prevalent laboratory-scale synthesis of this compound.

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

m-Xylene

-

Chlorine gas (Cl₂)

-

Ferric chloride (FeCl₃) or another suitable Lewis acid catalyst

-

Inert solvent (e.g., carbon tetrachloride or dichlorobenzene, optional)[6]

-

Reaction vessel equipped with a gas inlet, stirrer, and reflux condenser

-

Gas bubbling apparatus

-

Neutralizing solution (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for recrystallization

Methodology:

-

Catalyst Preparation: Place m-xylene in the reaction vessel. Add a catalytic amount of anhydrous ferric chloride (FeCl₃). The FeCl₃ acts as a Lewis acid to polarize the Cl-Cl bond, generating a highly electrophilic chloronium ion (Cl⁺) species.[5]

-

Chlorination: Heat the mixture gently while stirring. Bubble chlorine gas slowly through the liquid m-xylene.[5] The methyl groups on the m-xylene ring are activating and ortho-, para-directing, guiding the incoming electrophiles.[5] The reaction proceeds through sequential chlorination steps, leading to the formation of di-, tri-, and finally tetrachlorinated products.[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to analyze the mixture of positional isomers and compounds with varying degrees of chlorination.[5]

-

Work-up: Once the desired level of chlorination is achieved, stop the chlorine gas flow. Allow the reaction mixture to cool.

-

Purification:

-

Wash the mixture with a dilute sodium bicarbonate solution to neutralize any remaining acid and remove unreacted chlorine.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate. .

-

-

Isolation: The final product, this compound, is a solid and can be isolated and further purified by recrystallization from a suitable solvent to yield a colorless or white crystalline solid.[1]

Caption: Catalytic chlorination workflow for this compound synthesis.

Applications in Research

This compound serves several important roles in a research context.

-

Internal Standard: Due to its stability and unique mass, it is widely used as an internal standard for the analysis of organochloride pesticides and other chlorinated compounds by gas chromatography (GC).[1]

-

Analytical Reagent: In proteomics, it is employed as a reagent for modifying peptides to enhance their detection and quantification in mass spectrometry analysis.[5]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including certain pesticides, metabolites, and quinol nitrates.[7] It is also used in the preparation of isophthalaldehyde.[8]

Analytical Methodologies

Several analytical techniques are suitable for the detection and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[9]

-

Gas Chromatography (GC): As a semi-volatile compound, GC is an ideal method for its separation and analysis, often coupled with detectors like Electron Capture Detector (ECD) for high sensitivity to chlorinated compounds or Mass Spectrometry (MS) for definitive identification.

-

Coupled Techniques: For analyzing decomposition products, hyphenated methods such as Thermogravimetric Analysis-Gas Chromatography-Mass Spectrometry (TGA-GC/MS) can provide detailed information.[5]

Caption: Key properties, applications, and analysis methods for TCMX.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If dust or vapors are likely to be generated, use respiratory protection.[10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid the formation of dust and aerosols. Keep away from open flames and ignition sources.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry place.[13] It is classified as a combustible solid.[3]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[10]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[10]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H6Cl4 | CID 70139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5,6-四氯-间二甲苯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4,5,6-Tetrachloro-M-xylene | 877-09-8 | AAA87709 [biosynth.com]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. CN100335451C - Method for preparing tetrachloro ortho xylene - Google Patents [patents.google.com]

- 7. 2,4,5,6-TETRACHLORO-M-XYLENE | 877-09-8 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Page loading... [guidechem.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. accustandard.com [accustandard.com]

An In-depth Technical Guide to the Solubility of Tetrachloro-m-xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Tetrachloro-m-xylene (CAS No. 877-09-8), a compound utilized as an internal standard in the analysis of organochloride pesticides. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document summarizes the existing information and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents.

Overview of this compound

This compound, with the IUPAC name 1,2,3,5-Tetrachloro-4,6-dimethylbenzene, is a chlorinated aromatic hydrocarbon. Its structure, characterized by a substituted benzene (B151609) ring, suggests that its solubility will be largely governed by the principles of "like dissolves like." Therefore, it is expected to be more soluble in non-polar organic solvents than in polar ones.

Solubility Data

The available data on the solubility of this compound is sparse. The following table summarizes the currently known qualitative and quantitative solubility information.

| Organic Solvent | Temperature (°C) | Solubility | Data Type |

| Isooctane | Not Specified | 100 µg/mL | Quantitative |

| Chloroform | Not Specified | Slightly Soluble[1] | Qualitative |

| Ethyl Acetate | Not Specified | Slightly Soluble[1] | Qualitative |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

Solute: this compound (solid, high purity)

-

Solvents: A range of organic solvents of interest (e.g., hexane, toluene, dichloromethane, acetone, methanol, etc.), analytical grade or higher.

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) and PTFE-lined septa (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge with temperature control

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the maximum amount of solute has dissolved. Gentle agitation should be maintained throughout this period.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at the same constant temperature for approximately 20-30 minutes at a moderate speed (e.g., 3000 rpm). This step is critical to prevent the precipitation of the solute due to temperature fluctuations.

-

-

Sample Collection and Dilution:

-

Carefully take an aliquot of the clear supernatant using a syringe. To avoid disturbing the solid pellet at the bottom, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the collected aliquot through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

-

Accurately weigh the filtered saturated solution.

-

Perform a serial dilution of the filtered saturated solution with the same organic solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-ECD).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Data Analysis:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound in an organic solvent.

Conclusion

References

An In-depth Technical Guide to the Thermal Decomposition Products of Tetrachloro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal decomposition products of tetrachloro-m-xylene. Due to a lack of specific experimental data in the public domain for this particular compound, this guide synthesizes information from studies on closely related chlorinated aromatic compounds, such as chlorobenzene (B131634) and various polychlorinated hydrocarbons. The methodologies and potential reaction pathways described herein are based on established principles of thermal analysis and organic chemistry.

Introduction to the Thermal Decomposition of this compound

This compound, a polychlorinated aromatic hydrocarbon, is expected to exhibit complex thermal decomposition behavior. When subjected to high temperatures, organic compounds undergo pyrolysis, a process involving the breaking of chemical bonds (C-H, C-C, and C-Cl) in an inert atmosphere. In the presence of oxygen, combustion occurs, leading to a different set of products. The ignition temperature for this compound is reported to be 465°C, above which significant decomposition is expected.[1] The nature and distribution of the decomposition products are highly dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere.

Anticipated Thermal Decomposition Products

Based on studies of analogous chlorinated aromatic compounds, the thermal decomposition of this compound is expected to yield a range of products through various reaction mechanisms, including dehydrochlorination and radical-initiated processes.

In an Inert Atmosphere (Pyrolysis):

Under pyrolysis conditions, the primary decomposition pathways are likely to involve the cleavage of C-Cl and C-H bonds, leading to the formation of a variety of chlorinated and non-chlorinated aromatic and polycyclic aromatic hydrocarbons (PAHs). The expected products include:

-

Hydrogen Chloride (HCl): A primary product resulting from the abstraction of chlorine and hydrogen atoms.

-

Lower Chlorinated Xylenes: Through successive loss of chlorine atoms.

-

Chlorinated Benzenes and Toluenes: Resulting from the cleavage of methyl groups and chlorine atoms.

-

Benzene and Toluene: Formed by complete de-chlorination.

-

Polychlorinated Biphenyls (PCBs) and other higher molecular weight compounds: Formed through condensation reactions of aromatic radicals.

-

Hexachlorobenzene: A potential product from extensive chlorination and condensation reactions.[1]

In the Presence of Oxygen (Combustion):

During combustion, the primary products are expected to be:

-

Carbon Oxides (CO, CO₂): From the complete or incomplete oxidation of the carbon backbone.[1]

-

Hydrogen Chloride (HCl): A major product from the chlorine and hydrogen content.[1]

-

Water (H₂O): From the oxidation of hydrogen.

-

Phosgene (COCl₂): A potential and highly toxic byproduct.[1]

The following table summarizes the anticipated decomposition products under different conditions. The yield percentages are hypothetical and illustrative, as specific experimental data for this compound is not available.

| Decomposition Condition | Temperature Range (°C) | Potential Products | Anticipated Yield (Illustrative) |

| Pyrolysis (Inert Atmosphere) | 400 - 600 | Hydrogen Chloride, Lower Chlorinated Xylenes, Chlorinated Toluenes | Major |

| 600 - 800 | Benzene, Toluene, Polychlorinated Biphenyls, Hexachlorobenzene | Moderate to Minor | |

| > 800 | Carbonaceous Residue (Char), Gaseous Products | Significant | |

| Combustion (Oxygen-rich) | > 465 | Carbon Dioxide, Water, Hydrogen Chloride | Major |

| Carbon Monoxide, Phosgene | Minor to Trace |

Experimental Protocols for Product Analysis

The analysis of thermal decomposition products of compounds like this compound is typically performed using pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS). This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.

Detailed Methodology for Py-GC/MS Analysis:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.

-

Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer interfaced with a GC-MS system. The pyrolysis is carried out under a continuous flow of an inert gas, such as helium. A typical pyrolysis temperature program would involve heating the sample to a final temperature between 600°C and 1000°C.

-

Gas Chromatography (GC): The volatile pyrolysis products are swept from the pyrolyzer into the GC injection port. A capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is used for separation. The oven temperature program is optimized to separate the wide range of expected products, for example:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Final hold: 10 minutes.

-

-

Mass Spectrometry (MS): The separated components exiting the GC column are introduced into the mass spectrometer. The MS is operated in electron ionization (EI) mode, typically at 70 eV. Mass spectra are recorded over a mass range of m/z 35-500.

-

Product Identification: The individual decomposition products are identified by comparing their mass spectra with reference spectra in a spectral library (e.g., NIST/Wiley).

-

Quantification: Quantitative analysis can be performed by using an internal standard and creating calibration curves for expected key products.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of thermal decomposition products and a hypothetical signaling pathway for the pyrolysis of this compound.

Caption: A logical workflow for the analysis of thermal decomposition products.

Caption: A hypothetical reaction pathway for the pyrolysis of this compound.

References

Health and Safety Data for Tetrachloro-m-xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling any chemical.

Executive Summary

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in a research environment.

| Property | Value | Source |

| Chemical Name | 2,4,5,6-Tetrachloro-m-xylene | [1] |

| Synonyms | 1,2,3,5-Tetrachloro-4,6-dimethylbenzene | [1] |

| CAS Number | 877-09-8 | [1] |

| Molecular Formula | C₈H₆Cl₄ | [1] |

| Molecular Weight | 243.95 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 222 °C |

Toxicological Data

Comprehensive toxicological data is crucial for assessing the potential risks associated with a chemical. While specific acute toxicity values for Tetrachloro-m-xylene are not available, GHS classifications indicate it is harmful if swallowed and causes skin and eye irritation.[1] For reference, the acute toxicity of the parent compound, m-xylene (B151644), is presented below.

Acute Toxicity

No specific LD50 or LC50 values for this compound were found in publicly available literature or databases. For context, the following table summarizes the acute toxicity of m-xylene.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 5000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 14100 mg/kg | [2] |

| LC50 | Rat | Inhalation | 8000 ppm (4h) | [2] |

Skin Corrosion/Irritation

This compound is classified as causing skin irritation.[1]

Serious Eye Damage/Irritation

This compound is classified as causing serious eye irritation.[1]

Respiratory or Skin Sensitization

No data is available to classify this compound as a respiratory or skin sensitizer.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific data on the germ cell mutagenicity, carcinogenicity, and reproductive toxicity of this compound.

Experimental Protocols

Detailed methodologies for key toxicological experiments are essential for the interpretation and replication of safety data. The following sections describe the standard OECD protocols for assessing skin and eye irritation.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

-

Test Animal: The albino rabbit is the preferred species for this test.

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped to expose a sufficient area of skin.

-

Application: A dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable solvent to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is then covered with a gauze patch and secured with tape.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored according to a standardized grading system.

Workflow Diagram:

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are then gently held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations are made for effects on the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

Scoring: The severity of the observed lesions is scored using a standardized system.

Workflow Diagram:

Mechanism of Action and Signaling Pathways

Specific signaling pathways affected by this compound have not been elucidated in the available literature. However, the mechanism of toxicity for the parent compound, xylene, is generally understood to involve non-specific disruption of cell membranes in the central nervous system (CNS), leading to narcotic effects. This is a common mechanism for many organic solvents. The lipophilic nature of xylenes (B1142099) allows them to partition into the lipid-rich environment of neuronal membranes, altering their fluidity and function. This can impact the function of membrane-bound proteins such as ion channels and receptors, leading to CNS depression.

Proposed General Mechanism of Action for Xylenes:

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA, a Recommended Exposure Limit (REL) from NIOSH, or a Threshold Limit Value (TLV) from ACGIH for this compound. For risk assessment purposes, it is prudent to consider the OELs for related compounds, such as the parent compound m-xylene and other chlorinated benzenes, while implementing stringent engineering controls and personal protective equipment to minimize exposure.

| Substance | Limit Type | Issuing Agency | Value |

| m-Xylene | PEL (8-hr TWA) | OSHA | 100 ppm |

| m-Xylene | REL (10-hr TWA) | NIOSH | 100 ppm |

| m-Xylene | STEL (15-min) | NIOSH | 150 ppm |

| m-Xylene | TLV (8-hr TWA) | ACGIH | 100 ppm |

| m-Xylene | STEL (15-min) | ACGIH | 150 ppm |

Safety Precautions and First Aid

Given the hazard classifications, the following precautions should be taken when handling this compound:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

References

Technical Guide: Purity Specifications for Analytical Grade 2,4,5,6-Tetrachloro-m-xylene

For Researchers, Scientists, and Drug Development Professionals